[4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
[4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a synthetic compound belonging to the class of organic molecules containing both cyclopropyl and triazole groups. The structure of this compound suggests potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Triazole Ring: : The starting material for the synthesis is often 1H-1,2,4-triazole-5-carboxylic acid. This compound undergoes esterification and subsequent reduction to form the triazole core.
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring is introduced via a stereoselective reaction, ensuring the correct (2S,4R) configuration. Common reagents include chiral catalysts and protecting groups to achieve high selectivity.
Attachment of the Phenyl Group: : The phenyl group is attached to the triazole-pyrrolidine intermediate via a nucleophilic aromatic substitution reaction.
Cyclopropylmethoxy Substitution:
Industrial Production Methods
For industrial-scale production, the synthesis must be optimized for cost-efficiency and yield. The process involves:
Large-scale Reactors: : Utilizing high-capacity reactors to handle the volume of reagents.
Optimization of Reaction Conditions: : Temperature, pressure, and reaction time are carefully controlled to maximize yield.
Purification: : The compound is purified using chromatography or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Alkyl halides, sulfonates, or other suitable electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups, maintaining the core structure of the compound.
Scientific Research Applications
Chemistry
Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its structure may allow it to function as a ligand in catalytic processes.
Biology
Biochemical Probes: : Employed in studies to understand enzyme interactions and molecular pathways.
Receptor Binding Studies: : Investigated for its potential binding affinity to various biological receptors.
Medicine
Pharmaceutical Development: : Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer activity.
Drug Design: : Serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Material Science:
Agriculture: : May be used in the design of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone exerts its effects is primarily through its interaction with specific molecular targets in biological systems. The compound is likely to:
Bind to Enzymes or Receptors: : Interacting with enzymes or receptors involved in key biological pathways.
Inhibit or Activate Molecular Pathways: : Modulating the activity of these pathways to produce a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
[4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-ethyl-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone: : Similar structure but with an ethyl group instead of a methoxy group.
[4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,3-triazol-5-yl)pyrrolidin-1-yl]methanone: : Substitution of a 1H-1,2,4-triazole with a 1H-1,2,3-triazole ring.
Uniqueness
What sets [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and interactions compared to its analogs.
There you have it, a deep dive into this compound. Always fun delving into the chemistry world! Curious about anything else?
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-8-16(17-19-11-20-21-17)22(9-15)18(23)13-4-6-14(7-5-13)25-10-12-2-3-12/h4-7,11-12,15-16H,2-3,8-10H2,1H3,(H,19,20,21)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUOSHVQMVIDEK-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)C2=CC=C(C=C2)OCC3CC3)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)OCC3CC3)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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